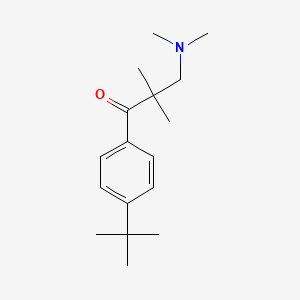
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one is an organic compound that features a tert-butyl group, a dimethylamino group, and a ketone functional group
Métodos De Preparación
The synthesis of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one typically involves the reaction of 4-tert-butylbenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may influence the compound’s binding affinity and selectivity, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
4-tert-Butylacetophenone: Similar in structure but lacks the dimethylamino group.
4-tert-Butylbenzaldehyde: Precursor in the synthesis of the target compound.
N,N-Dimethyl-4-tert-butylbenzamide: Contains a similar tert-butyl group but different functional groups
Propiedades
Número CAS |
53207-39-9 |
|---|---|
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)14-10-8-13(9-11-14)15(19)17(4,5)12-18(6)7/h8-11H,12H2,1-7H3 |
Clave InChI |
AHYQKTPQRNBBCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-Chlorophenoxy)-2-methylpropanoyl]oxy}benzoic acid](/img/structure/B14647146.png)
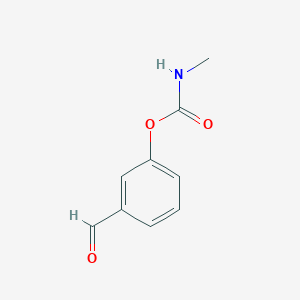
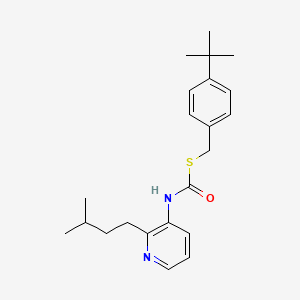
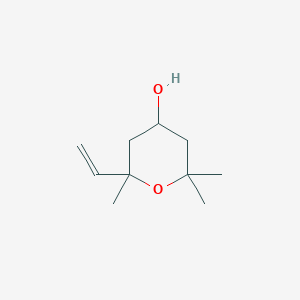
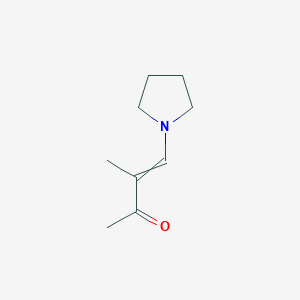
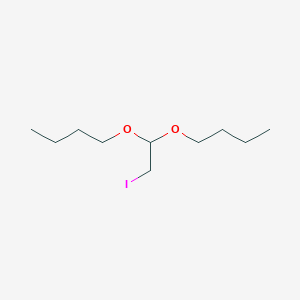
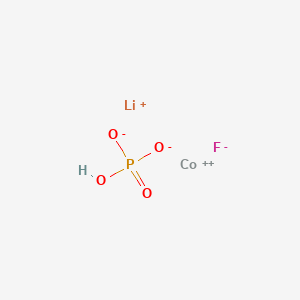
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
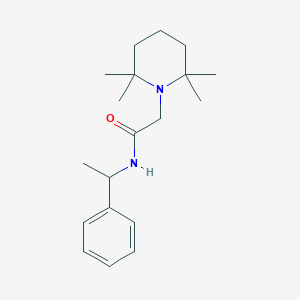

![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
